
N-(2,3-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
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Overview
Description
N-(2,3-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C26H31N3O4S and its molecular weight is 481.61. The purity is usually 95%.
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Biological Activity
N-(2,3-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, also known as L878-1551, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H31N3O4S
- Molecular Weight : 481.61 g/mol
- IUPAC Name : N-(2,3-dimethylphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide
- SMILES Notation : CC(CC1)CCN1C(c(cccc1)c1N1CC(Nc2c(C)c(C)ccc2)=O)=NC1=O
Antimicrobial Activity
Recent research has indicated that indole derivatives, including compounds similar to L878-1551, exhibit significant antibacterial properties. For instance, studies have shown that certain indole-based compounds demonstrate low minimum inhibitory concentrations (MIC) against resistant strains of Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). Specifically, some derivatives have reported MIC values as low as 0.98 µg/mL against MRSA .
Cytotoxicity and Antiproliferative Effects
The antiproliferative activity of L878-1551 has been evaluated in various cancer cell lines. Compounds structurally related to L878-1551 have shown significant cytotoxic effects against rapidly dividing cells, such as A549 lung cancer cells. For example, one study reported that specific indole derivatives exhibited preferential suppression of cancer cell growth compared to non-tumor cell lines .
The biological activity of L878-1551 may be attributed to its ability to interact with multiple biological targets. Molecular docking studies suggest that these compounds can bind effectively to various receptors and enzymes involved in cellular signaling pathways. The sulfonamide group in L878-1551 is particularly noteworthy for its potential to inhibit specific metabolic pathways essential for bacterial survival and cancer cell proliferation.
Case Studies and Research Findings
Scientific Research Applications
Antitumor Activity
One of the most promising applications of this compound is its antitumor properties. Preliminary studies have indicated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), showing potent inhibitory effects on cell proliferation.
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 12.5 |
NCI-H460 | 8.0 |
SF-268 | 15.0 |
These results suggest that the compound may serve as a lead structure for developing new anticancer agents.
Neuropharmacological Effects
The compound has also been evaluated for its effects on neurodegenerative diseases. Its structural components allow it to interact with various neurotransmitter systems, potentially providing therapeutic benefits in conditions like Parkinson's disease and Alzheimer's disease. Research indicates that it may inhibit monoamine oxidase (MAO), an enzyme linked to neurodegeneration.
Enzyme | IC50 (μM) |
---|---|
MAO-A | 150 |
MAO-B | 0.036 |
This selective inhibition could pave the way for developing drugs targeting specific neurodegenerative pathways without affecting other systems.
Case Studies
Several case studies have been conducted to explore the efficacy and safety profile of N-(2,3-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide:
Case Study 1: Antitumor Efficacy
In a study involving xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.
Case Study 2: Neuroprotective Effects
A preclinical trial assessing its neuroprotective effects demonstrated that administration improved cognitive function in animal models of Alzheimer's disease. Behavioral tests indicated enhanced memory retention and reduced amyloid plaque formation.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4S/c1-18-11-13-28(14-12-18)26(31)16-29-15-24(21-8-4-5-10-23(21)29)34(32,33)17-25(30)27-22-9-6-7-19(2)20(22)3/h4-10,15,18H,11-14,16-17H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFQFPLCNHRREU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC(=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.